2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a synthetic compound that belongs to the class of pyrrole derivatives. It is characterized by a pyrrole ring substituted with a chloro group and an ethyl group, along with an amido functional group and a fluorobenzoic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.
The compound can be classified under the category of heterocyclic compounds, specifically pyrroles. Pyrroles are five-membered aromatic rings containing nitrogen, and their derivatives often exhibit significant biological activities. The presence of both the chloro and fluoro substituents enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it suitable for pharmaceutical applications.
The synthesis of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid typically involves several key steps:
The molecular formula of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is . The structure includes:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid can participate in various chemical reactions typical for carboxylic acids and amides:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study .
The mechanism of action for 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid primarily involves its interaction with specific biological targets, possibly enzymes or receptors involved in cellular signaling pathways.
Quantitative structure-activity relationship studies could provide insights into how structural modifications impact its efficacy against specific targets .
The physical properties of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid include:
Chemical properties include:
The compound has potential applications in various scientific fields:
Calcium/calmodulin-dependent protein kinase kinase 2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2) is an upstream serine/threonine kinase that functions as a critical signaling hub integrating calcium signaling with cellular metabolism, growth, and survival pathways. It is activated by increased intracellular calcium levels bound to calmodulin, enabling it to phosphorylate downstream kinases including adenosine monophosphate-activated protein kinase, calcium/calmodulin-dependent protein kinase 1, calcium/calmodulin-dependent protein kinase 4, and protein kinase B/Akt [2] [5]. This positions Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 as a master regulator of diverse physiological processes such as energy homeostasis, neuronal function, and bone remodeling. Dysregulation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 has been mechanistically linked to cancer progression, metabolic syndrome, neurological disorders, and skeletal pathologies, making it an attractive target for therapeutic intervention [1] [3] [8].
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 drives oncogenesis through direct activation of multiple cancer-associated pathways. In prostate cancer, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 is transcriptionally upregulated by the androgen receptor and promotes cell proliferation by activating adenosine monophosphate-activated protein kinase, thereby reprogramming cellular metabolism toward glycolysis [4] [8]. Gastric adenocarcinoma studies reveal 7-fold overexpression of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in tumor tissues compared to normal mucosa (94% of 98 cases), with small interfering ribonucleic acid-mediated silencing suppressing proliferation, colony formation, and invasion in vitro [6]. Similarly, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 promotes hepatocellular carcinoma growth via induction of gluconeogenic enzymes and lipid accumulation [3].
A critical oncogenic mechanism involves Calcium/Calmodulin-Dependent Protein Kinase Kinase 2-mediated activation of protein kinase B/Akt. Epidermal growth factor stimulation induces nuclear translocation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2, which directly phosphorylates protein kinase B/Akt at threonine 308. This phosphorylation occurs independently of the canonical phosphoinositide 3-kinase–phosphoinositide-dependent kinase 1 pathway but requires mechanistic target of rapamycin complex 2 for serine 473 phosphorylation [10]. Consequently, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 regulates transcription of metastasis-promoting genes like plasminogen activator, urokinase and glycolytic enzymes such as phosphofructokinase platelet, enhancing both invasive potential and metabolic adaptation in cancer cells [10].
Table 1: Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in Human Cancers
Cancer Type | Molecular Mechanism | Functional Consequences |
---|---|---|
Prostate | Androgen receptor-driven overexpression; Adenosine monophosphate-activated protein kinase activation | Increased proliferation and metabolic reprogramming [4] [8] |
Gastric Adenocarcinoma | 7-fold protein overexpression (94% tumors) | Enhanced proliferation, invasion, colony formation [6] |
Ovarian | Epidermal growth factor-induced nuclear translocation; protein kinase B/Akt phosphorylation | Plasminogen activator, urokinase expression; metastasis [10] |
Hepatocellular | Induction of gluconeogenesis; promotion of lipogenesis | Non-alcoholic fatty liver disease progression to cancer [3] |
Beyond oncology, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 dysregulation significantly contributes to metabolic and skeletal pathologies. Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 controls whole-body energy homeostasis through central and peripheral mechanisms. In the hypothalamic arcuate nucleus, it mediates ghrelin-induced expression of neuropeptide Y and agouti-related protein, thereby stimulating appetite [3] [7]. Hepatocyte-specific deletion studies demonstrate that Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 drives hepatic gluconeogenesis by phosphorylating histone deacetylase 5 and upregulating phosphoenolpyruvate carboxykinase and glucose 6-phosphatase expression [3] [7]. This promotes hyperglycemia, while concurrent suppression of fatty acid oxidation exacerbates hepatic steatosis—a hallmark of non-alcoholic fatty liver disease [3] [5]. Pancreatic β-cell studies reveal that Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 modulates glucose-stimulated insulin secretion, creating a complex interplay in glucose homeostasis [7].
In bone, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 regulates osteoblast-mediated bone formation and osteoclast-dependent resorption. Animal models indicate that pharmacological inhibition or genetic ablation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 promotes osteoblast differentiation and bone mineralization while suppressing osteoclastogenesis [3]. This dual action improves bone mass and architecture, suggesting therapeutic potential for osteoporosis. Notably, diabetic osteopathy—characterized by impaired fracture healing and increased fracture risk—is exacerbated by Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 activity. Hyperglycemia induces advanced glycation end-product accumulation and reactive oxygen species generation, activating the receptor for advanced glycation end-products on osteoblasts and osteoclasts. Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 amplifies this signaling, leading to nuclear factor kappa B/mitogen-activated protein kinase-mediated apoptosis of osteoblasts and enhanced osteoclast differentiation [3].
Table 2: Metabolic and Skeletal Functions of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2
Physiological System | Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Function | Pathological Consequences of Dysregulation |
---|---|---|
Hypothalamus | Mediates ghrelin-induced neuropeptide Y/agouti-related protein expression | Increased appetite; obesity [3] [7] |
Liver | Phosphorylates histone deacetylase 5; induces gluconeogenic enzymes | Hyperglycemia; non-alcoholic fatty liver disease [3] [5] |
Pancreas | Modulates glucose-stimulated insulin secretion | Altered insulin dynamics [7] |
Bone (Osteoblasts) | Regulates differentiation and mineralization | Diabetic osteopathy; osteoporosis [3] |
Bone (Osteoclasts) | Promotes receptor for advanced glycation end-products-induced differentiation | Enhanced resorption; reduced bone density [3] |
Despite compelling therapeutic rationale, developing selective Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 inhibitors faces substantial challenges. Widely used research tool compounds like STO-609 and GSK650394 suffer from significant off-target effects and poor selectivity. STO-609, a cell-permeable pyrazolopyrimidine, inhibits Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 with half-maximal inhibitory concentration values around 80-100 nanomolar. However, profiling against 92 kinases revealed potent inhibition (half-maximal inhibitory concentration <250 nanomolar) of six additional kinases, including phosphorylase kinase and checkpoint kinase 1 [4] [9]. This promiscuity confounds mechanistic interpretation in cellular and animal models. Similarly, GSK650394, developed as a serum- and glucocorticoid-regulated kinase inhibitor, inhibits Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 at submicromolar concentrations but exhibits even greater potency against salt-inducible kinase 3, cyclin-dependent kinase 2, and protein kinase C isoforms [9].
Structural homology between Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 and its closest paralog, Calcium/Calmodulin-Dependent Protein Kinase Kinase 1, poses another hurdle. Both kinases share approximately 70% sequence identity within their catalytic domains and possess highly similar adenosine triphosphate-binding sites [9]. Co-crystallization studies indicate that most adenosine triphosphate-competitive inhibitors (e.g., staurosporine, K252a) bind identically to both kinases with comparable affinity due to conserved residues in the hinge region (e.g., valine 270 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 versus leucine 233 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 1) [9]. While subtle differences exist—such as a methionine 265 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 versus leucine 228 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 1 within the regulatory spine—exploiting these for selective inhibitor design remains technically challenging.
Furthermore, type 2 inhibitors (targeting inactive kinase conformations) show inconsistent cellular activity despite binding purified Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in vitro. For example, foretinib, a type 2 multikinase inhibitor, induces a thermal shift (ΔTm = 6.3°C) in differential scanning fluorimetry assays but fails to inhibit full-length Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 enzymatic activity at concentrations up to 1 micromolar [9]. This disconnect between biochemical binding and cellular efficacy highlights limitations of current screening approaches.
Table 3: Selectivity Profiles of Representative Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Inhibitors
Inhibitor | Reported Target | Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Half-maximal Inhibitory Concentration (nM) | Key Off-Targets (Half-maximal Inhibitory Concentration <250 nM) | Selectivity Limitations |
---|---|---|---|---|
STO-609 | Calcium/Calmodulin-Dependent Protein Kinase Kinase 1/2 | 80-100 [4] [9] | Phosphorylase kinase; Checkpoint kinase 1; Calcium/calmodulin-dependent protein kinase 1 [4] [9] | Potent inhibition of multiple kinases; unsuitable for cellular studies |
GSK650394 | Serum- and glucocorticoid-regulated kinase | ~300 [9] | Salt-inducible kinase 3; Cyclin-dependent kinase 2; Protein kinase C [9] | Originally developed for other kinases; poor selectivity |
Staurosporine | Pan-kinase | 0.2* [9] | >100 kinases | Non-selective; cytotoxic [9] |
K252a | Tropomyosin receptor kinase | 1.5* [9] | Protein kinase A; Protein kinase G; Multiple calcium/calmodulin-dependent protein kinases [9] | Broad kinase inhibition limits utility [9] |
*Binding affinity (Kd) from displacement assays; enzymatic half-maximal inhibitory concentration values typically higher.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: